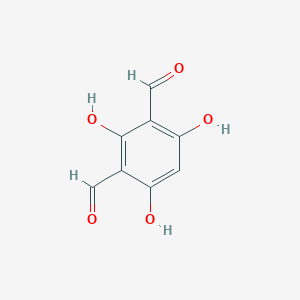

2,4,6-Trihydroxyisophthalaldehyde

Overview

Description

2,4,6-Trihydroxyisophthalaldehyde, also known as Diformylphloroglucinol, is an acyl resorcinol isolated from the leaves of the Eucalyptus nigra tree . It is a raw material for the synthesis of resorcinol compounds with antioxidant and antiulcer activity .

Molecular Structure Analysis

The molecular formula of 2,4,6-Trihydroxyisophthalaldehyde is C8H6O5 . Its average mass is 182.130 Da and its monoisotopic mass is 182.021530 Da .Physical And Chemical Properties Analysis

2,4,6-Trihydroxyisophthalaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 313.2±42.0 °C at 760 mmHg, and a flash point of 157.4±24.4 °C . It has 5 H-bond acceptors, 3 H-bond donors, and 2 freely rotating bonds . Its polar surface area is 95 Å2 .Scientific Research Applications

Chemical Synthesis

“2,4,6-Trihydroxyisophthalaldehyde” is used in chemical synthesis . It is a key component in the synthesis of various organic compounds due to its unique structure and reactivity .

Creation of Porous Polymers

This compound has been used in the creation of a new porous polymer, TPDA-1 . The polymer was synthesized via a solvothermal Schiff base condensation reaction between two organic monomers, one of which was 2,4,6-trihydroxyisophthalaldehyde .

Energy Storage

The porous polymer TPDA-1, synthesized using 2,4,6-trihydroxyisophthalaldehyde, has shown potential in energy storage . The material exhibited a very high specific capacitance of 469.4 F g–1, at a 2 mV s–1 scan rate, along with a high specific surface area of 545 m2 g–1 .

Supercapacitors

The TPDA-1 material also demonstrated excellent cyclic stability, retaining 95% of its initial specific capacitance after 1000 cycles at 5 A g–1 . This suggests its potential as a high-performance supercapacitor .

Ion Conduction

The extended π-conjugation and ion conduction inside the micropores throughout the whole polymeric matrix of TPDA-1, synthesized using 2,4,6-trihydroxyisophthalaldehyde, could be responsible for its high supercapacitor performance in energy storage devices .

Future Generation Energy Storage Devices

The experimental results suggested a high potential of TPDA-1, synthesized using 2,4,6-trihydroxyisophthalaldehyde, in energy storage devices for future generation .

Safety and Hazards

Future Directions

A new porous polymer, TPDA-1, has been synthesized via solvothermal Schiff base condensation reaction between two organic monomers, i.e., 2,4,6-trihydroxyisophthalaldehyde and 1,3,5-tris (4-aminophenyl)triazine . The TPDA-1 material showed a very high specific capacitance of 469.4 F g –1, at 2 mV s –1 scan rate, together with a high specific surface area of 545 m2 g –1 . This suggests a high potential of this porous polymer in energy storage devices for future generation .

properties

IUPAC Name |

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474990 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trihydroxyisophthalaldehyde | |

CAS RN |

4396-13-8 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

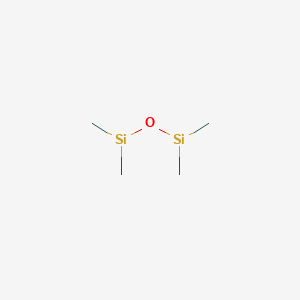

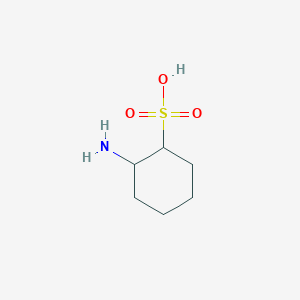

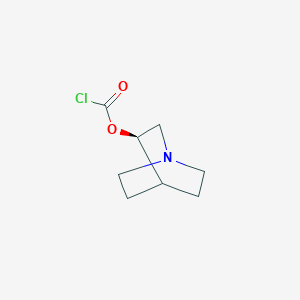

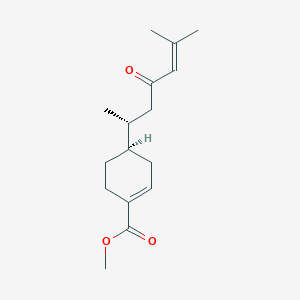

Feasible Synthetic Routes

Q & A

Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?

A1: 2,4,6-Trihydroxyisophthalaldehyde serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of 2,4,6-Trihydroxyisophthalaldehyde, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.